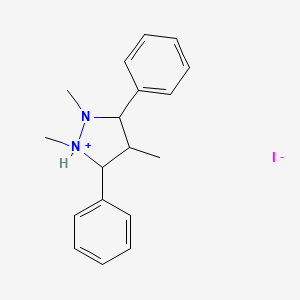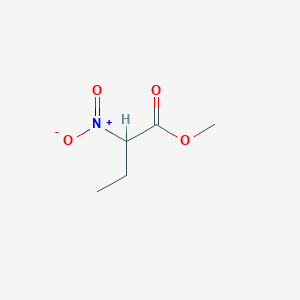
Methyl 2-nitrobutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-nitrobutanoate: is an organic compound with the molecular formula C5H9NO4 It is a nitro ester, characterized by the presence of a nitro group (-NO2) and an ester group (-COOCH3) attached to a butanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 2-nitrobutanoate can be synthesized through several methods. One common approach involves the nitration of methyl butanoate using nitric acid in the presence of sulfuric acid as a catalyst. This reaction typically occurs under controlled temperature conditions to prevent decomposition and ensure high yields .
Industrial Production Methods: In industrial settings, the production of this compound often employs continuous flow reactors to maintain optimal reaction conditions and improve efficiency. Microwave-assisted synthesis has also been explored, significantly reducing reaction times and increasing yields compared to conventional methods .
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 2-nitrobutanoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed:
Reduction: Methyl 2-aminobutanoate.
Substitution: Various substituted butanoates depending on the nucleophile used.
Hydrolysis: 2-nitrobutanoic acid and methanol.
Applications De Recherche Scientifique
Chemistry: Methyl 2-nitrobutanoate is used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its reactivity makes it a valuable building block for constructing more complex molecules .
Biology and Medicine: In biological research, this compound is studied for its potential as a prodrug, where it can be metabolized into active compounds within the body. Its derivatives are also explored for their antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer chemistry and material science .
Mécanisme D'action
The mechanism of action of methyl 2-nitrobutanoate involves its reactivity with various biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The ester group allows for easy modification, enabling the design of derivatives with specific biological activities .
Comparaison Avec Des Composés Similaires
Methyl 2-methylbutanoate: Similar in structure but lacks the nitro group, making it less reactive in certain chemical reactions.
Methyl 2-nitrobenzoate: Contains a benzene ring, which significantly alters its chemical properties and applications.
Uniqueness: Methyl 2-nitrobutanoate is unique due to the presence of both a nitro group and an ester group on a butanoate backbone. This combination imparts distinct reactivity and versatility, making it valuable in various chemical and biological applications .
Propriétés
Numéro CAS |
59906-50-2 |
|---|---|
Formule moléculaire |
C5H9NO4 |
Poids moléculaire |
147.13 g/mol |
Nom IUPAC |
methyl 2-nitrobutanoate |
InChI |
InChI=1S/C5H9NO4/c1-3-4(6(8)9)5(7)10-2/h4H,3H2,1-2H3 |
Clé InChI |
OETKPFPQNCBLNA-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)OC)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)
![N-[(2-Fluorophenyl)methyl]-N'-prop-2-en-1-ylthiourea](/img/structure/B14596554.png)
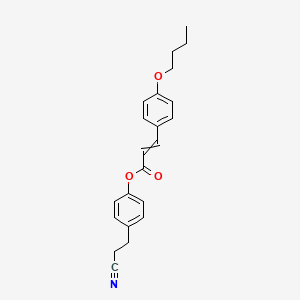
![2-Chloro-1-methyl-1h-pyrido[2,3-b]indole](/img/structure/B14596560.png)
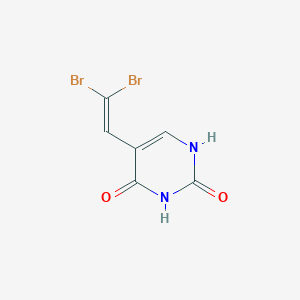
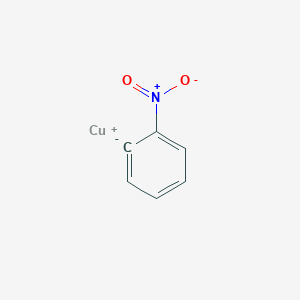


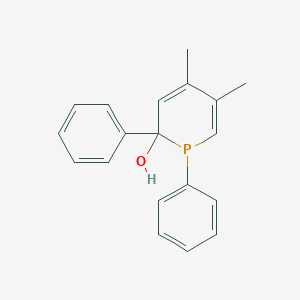
![3-([1,1'-Biphenyl]-4-yl)-1-methyl-5-phenyl-4-propoxy-1H-pyrazole](/img/structure/B14596587.png)
![2-(3-Chloro-5-methylphenyl)[1,3]oxazolo[4,5-b]pyridine](/img/structure/B14596591.png)
